molecular formula C12H18N6O B11749519 1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide

1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide

Cat. No.: B11749519
M. Wt: 262.31 g/mol
InChI Key: SSKXTOXQJKCJOP-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a methyl group and at position 3 with an amino-linked 1-(propan-2-yl)-pyrazole moiety. Its synthesis likely involves condensation reactions between pyrazole precursors and functionalized amines, as inferred from analogous protocols in and .

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

2-methyl-5-[(2-propan-2-ylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C12H18N6O/c1-8(2)18-9(4-5-15-18)7-14-11-6-10(12(13)19)17(3)16-11/h4-6,8H,7H2,1-3H3,(H2,13,19)(H,14,16)

InChI Key

SSKXTOXQJKCJOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated at the nitrogen atom using alkyl halides in the presence of a base.

    Amination: The resulting compound undergoes amination with an appropriate amine to introduce the amino group.

    Carboxamide formation: Finally, the carboxamide group is introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazole ring.

    Condensation: It can also undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions, including the use of pyrazole derivatives and various coupling agents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against Candida albicans. The disc diffusion method was used to assess its efficacy, revealing that certain derivatives exhibited promising antibacterial effects, indicating potential as a therapeutic agent in treating infections .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with key proteins involved in bacterial resistance mechanisms, potentially leading to new strategies for overcoming antibiotic resistance .

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry demonstrated the synthesis of several pyrazole derivatives, including this compound. The antimicrobial assays revealed that these compounds exhibited varying degrees of activity, with some showing inhibition zones comparable to standard antibiotics .

Case Study 2: Molecular Interaction Analysis

In another study focusing on molecular docking, researchers explored the interactions between 1-methyl-3-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide and the PqsR protein from Pseudomonas aeruginosa. The results indicated a strong binding affinity, suggesting that this compound could serve as a lead for developing new anti-infective agents targeting this pathogen .

Mechanism of Action

The mechanism of action of 1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit an enzyme’s activity by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic function.

Comparison with Similar Compounds

Core Pyrazole Modifications

  • Trifluoromethyl Derivatives : Compounds like N-(4-((4-((methoxymethoxy)methyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (c) replace the propan-2-yl group with a trifluoromethyl group. The electron-withdrawing CF₃ group increases metabolic stability but may reduce solubility compared to the target compound’s isopropyl substituent .
  • Tetrazole-Thio Derivatives: 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () introduces a tetrazole-thioether linkage, enhancing sulfur-mediated interactions but reducing conformational flexibility relative to the target’s amino linker .

Physicochemical Properties

Property Target Compound Analog (c) Analog ()
Molecular Weight ~335 g/mol (estimated) 493.5 g/mol 355.1 g/mol
Key Substituents Propan-2-yl, carboxamide Trifluoromethyl, sulfonamide Tetrazole-thio, cyano
Melting Point Not reported Not reported 173.1°C
Solubility (Predicted) Moderate (polar groups) Low (CF₃, sulfonamide) Low (aromatic, tetrazole)

Biological Activity

1-Methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide is a novel compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC15H25N5
Molecular Weight275.39 g/mol
IUPAC Name1-(2-methyl-5-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine
InChIInChI=1S/C15H25N5/c1-5...
SMILESCC(C)N1C=C(C=N1)CNCC2=CC(=NN2C)C(C)C

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its anticancer and anti-inflammatory properties. Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

1. Anticancer Activity

  • Mechanism : The compound is believed to inhibit specific enzymes and receptors involved in cancer cell proliferation and survival pathways.
  • Research Findings :
    • A study reported that pyrazole derivatives showed significant cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer), with IC50 values ranging from 3.79 µM to 42.30 µM .
    • Another investigation highlighted that specific derivatives exhibited strong inhibition of Aurora-A kinase, a critical target in cancer therapy, with an IC50 of 0.067 µM .

2. Anti-inflammatory Activity

  • Mechanism : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
  • Research Findings :
    • Pyrazole derivatives have been shown to reduce carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives similar to the compound :

Study 1: Antitumor Efficacy

  • Objective : To evaluate the cytotoxic effects of pyrazole derivatives on A549 lung cancer cells.
  • Results : Compounds demonstrated significant growth inhibition, with some inducing apoptosis at concentrations as low as 49.85 µM .

Study 2: Mechanistic Insights

  • Objective : To understand the interaction between pyrazole compounds and cellular signaling pathways.
  • Results : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cell cycle regulation, thus providing a basis for their anticancer effects .

The mechanism of action for this compound involves:

  • Binding to specific receptors and enzymes, leading to altered signaling pathways associated with cell growth and apoptosis.
  • Inhibition of kinases such as Aurora-A, which plays a crucial role in mitotic regulation.

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